Otobaphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

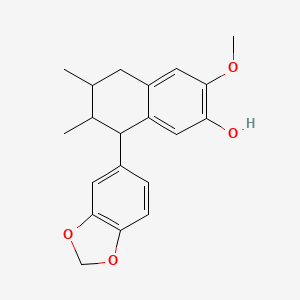

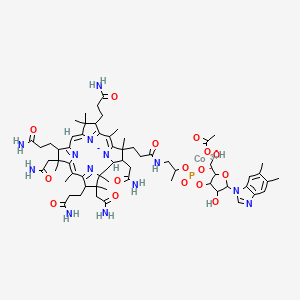

Otobaphenol is a small molecule with the CAS Number [10240-16-1] and a molecular weight of 326.4 . . The molecular formula of Otobaphenol is C20H22O4 . It is non-toxic and is usually found in powder form .

Synthesis Analysis

The constitution proposed for Otobaphenol, 6-hydroxy-7-methoxy-2β,3α-dimethyl-4β- (3,4-methylenedioxyphenyl)tetralin, is supported by a synthesis of the derived dehydro-otobaphenol ethyl ether .Molecular Structure Analysis

The molecular structure of Otobaphenol is consistent with its formula and weight . The structure was confirmed by H-NMR .Physical And Chemical Properties Analysis

Otobaphenol is a powder that is stable under normal temperatures and pressures . It should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years . In solvent, it can be stored at -80°C for 6 months, or at -20°C for 1 month .Applications De Recherche Scientifique

Lignan Composition and Structure

Otobaphenol is identified as one of the lignans found in the hexane and dichloromethane extract from the leaves of Iryanthera Juruensis, a plant used medicinally in the Amazon rainforest. The structure of otobaphenol was elucidated using NMR spectroscopy and mass spectrometry (Bascope & Sterner, 2006).

Absolute Configuration and Derivatives

The absolute configuration of otobaphenol and its derivatives has been determined through optical rotatory dispersion measurements. This research provided insights into the structural properties of otobaphenol and its relationship with other lignans (Klyne, Stevenson, & Swan, 1966).

Effects on Mitochondria

Otobaphenol has shown potential in delaying the mitochondrial permeability transition induced by tert-butyl hydroperoxide or Ca(2+). At certain concentrations, it inhibits lipoperoxidation in rat liver mitochondria, indicating its antioxidant properties and potential for cellular protection (Lemeshko, López, Solano, & Torres, 2003).

Synthesis and Minor Constituents

Research on the isolation of minor constituents from Myristica otoba supported the proposed constitution of otobaphenol. This work included the synthesis of the derived dehydro-otobaphenol ethyl ether, contributing to a deeper understanding of its chemical properties (Kohen, Maclean, & Stevenson, 1966).

Isolation from Plant Extracts

Otobaphenol has been isolated from the hexane extract of the seeds of Staudtia kamerunensis. This research contributes to the understanding of the natural occurrence of otobaphenol in various plant species (Yankep, Emakam, Kapnang, Bodo, & Fomum, 1999).

PTP1B Inhibition

Otobaphenol has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in treating type 2 diabetes and obesity. Its inhibitory effect on PTP1B could make it a candidate for enhancing intracellular insulin signaling (Yang et al., 2006).

Safety and Hazards

Propriétés

Numéro CAS |

10240-16-1 |

|---|---|

Nom du produit |

Otobaphenol |

Formule moléculaire |

C20H22O4 |

Poids moléculaire |

326.392 |

Nom IUPAC |

8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3 |

Clé InChI |

TVALHGLZOXCNTD-JGRMJRGVSA-N |

SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)

![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)

![1,7a-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B577065.png)

![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/no-structure.png)